9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound belongs to the purino[7,8-a]pyrimidine-2,4-dione class, characterized by a fused bicyclic core structure with substitutions at positions 1, 3, and 7.
Properties
Molecular Formula |
C23H22ClN5O2 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)15-17-8-10-18(24)11-9-17)28-13-5-12-27(22(28)25-20)14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3 |
InChI Key |
MGEUBZBDKZQWLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the benzyl, chlorophenyl, and methyl substituents through various organic reactions such as alkylation, acylation, and nucleophilic substitution. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules. Research is ongoing to elucidate these mechanisms and understand how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Pharmacological and Physicochemical Insights
A. Substituent Effects on Bioactivity
- Chlorine (Cl) vs.
- Benzyl vs. Methylbenzyl : The unsubstituted benzyl group in the target compound may offer greater conformational flexibility than the 4-methylbenzyl group in , impacting receptor selectivity .
B. Molecular Weight and Solubility
- The target compound (MW 421.88) is heavier than ’s analog (MW 385.85), likely reducing aqueous solubility but improving membrane permeability. ’s lower MW (359.41) suggests better solubility but shorter half-life .
C. Structural Uniqueness
- Unlike ’s chromeno-pyrimidine derivatives (e.g., 8a–8c), which feature hydrazinyl groups and fused chromene rings, the target compound’s purino-pyrimidine core lacks heteroatoms in the fused ring, possibly reducing polar interactions .
Biological Activity
9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with potential biological activity. Its molecular formula is C23H22ClN5O2, and it has a molecular weight of 435.91 g/mol. This compound belongs to a class of heterocyclic compounds that have shown promise in various pharmacological applications.
Molecular Structure
The structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H22ClN5O2 |
| Molecular Weight | 435.91 g/mol |
| IUPAC Name | 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| CAS Number | 877780-87-5 |
Pharmacological Properties
Research indicates that compounds similar to 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exhibit a range of biological activities:
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes including acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions like Alzheimer's disease and bacterial infections .
- Anticancer Potential : Similar compounds have shown promise in cancer chemotherapy, with mechanisms involving the induction of apoptosis in cancer cells . The structural characteristics of this compound may enhance its efficacy as an anticancer agent by targeting specific cellular pathways.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. Understanding these interactions can elucidate the compound's pharmacological effects and therapeutic potential.
Study on Antibacterial Activity
In a study conducted on various synthesized derivatives including similar compounds, researchers found that certain derivatives exhibited significant antibacterial activity. The study utilized standard methods to evaluate the effectiveness against several bacterial strains. The results indicated that the presence of the chlorophenyl group enhanced the antibacterial properties .
Enzyme Inhibition Analysis
Another research focused on the enzyme inhibition profile of related compounds demonstrated strong inhibition against urease and AChE. This suggests that modifications in the chemical structure can lead to enhanced inhibitory effects, making them viable candidates for drug development .
Anticancer Efficacy
A study highlighted the anticancer properties of structurally related compounds, showing their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
